molecular formula C17H24N2O5 B4188399 ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate

ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate

Cat. No. B4188399
M. Wt: 336.4 g/mol
InChI Key: SMGPTHZCZVFMPQ-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as DMAP, is a synthetic compound used in various scientific research applications. DMAP is a commonly used reagent in organic chemistry, and its unique properties make it a valuable tool for chemical synthesis.

Mechanism of Action

Ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate acts as a nucleophilic catalyst, facilitating reactions by coordinating with the carbonyl group of the substrate. The nitrogen atom of the piperidine ring serves as a Lewis base, while the carbonyl group of ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate acts as a Lewis acid. This coordination activates the carbonyl group and enhances the electrophilicity of the substrate, leading to faster reaction rates and improved yields.
Biochemical and Physiological Effects:
ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate is not known to have any significant biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory settings and does not have any known therapeutic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate is its versatility as a catalyst for various reactions. It is also relatively inexpensive and easy to obtain, making it a popular choice for synthetic chemists. However, ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, requiring careful storage and handling.

Future Directions

Ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate has many potential applications in the fields of organic chemistry and drug development. One area of future research could be the development of new synthetic methods that utilize ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate as a catalyst. Another direction could be the exploration of ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate's potential as a tool for drug discovery, particularly in the development of new antibiotics and antiviral agents. Additionally, further studies could be conducted to explore the mechanism of action of ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate and its interactions with various substrates.

Scientific Research Applications

Ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate is widely used in organic chemistry as a catalyst for various reactions, including esterification, amidation, and acylation. It is known to enhance reaction rates and improve yields, making it a valuable tool for synthetic chemists. ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate has also been used in the development of new drugs and pharmaceuticals, as well as in the production of natural products and bioactive compounds.

properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-24-16(20)12-7-9-19(10-8-12)17(21)18-13-5-6-14(22-2)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGPTHZCZVFMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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